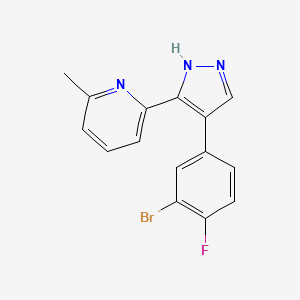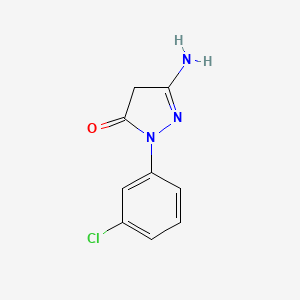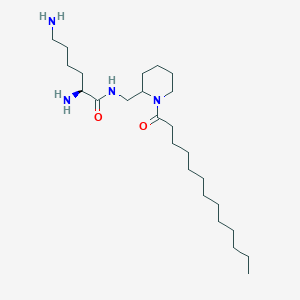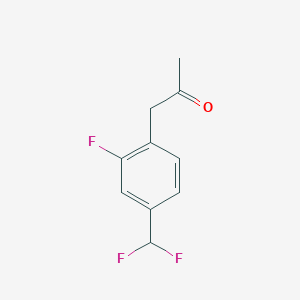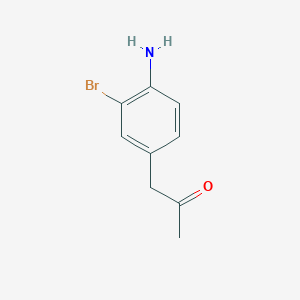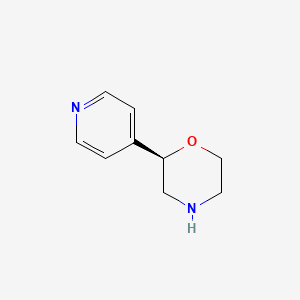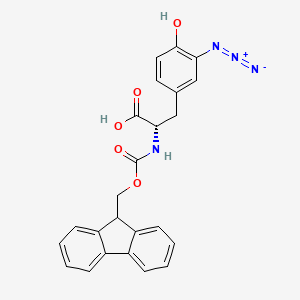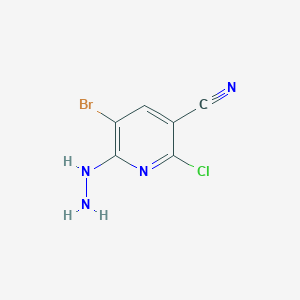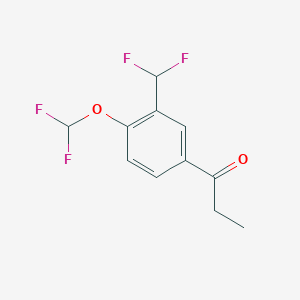
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F2O2. It is a ketone derivative characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one involves several steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and difluoromethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Medicine: It may serve as a precursor in the synthesis of drugs or therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and difluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one
- 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one These compounds share structural similarities but differ in the substituents attached to the phenyl ring. The presence of different functional groups can significantly alter their chemical properties and applications .
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O2/c1-2-8(16)6-3-4-9(17-11(14)15)7(5-6)10(12)13/h3-5,10-11H,2H2,1H3 |
InChI Key |
DBWSBRAQLQNYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


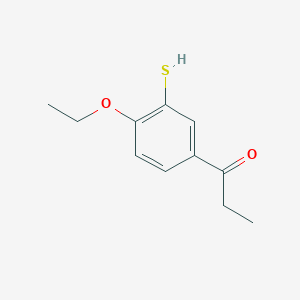
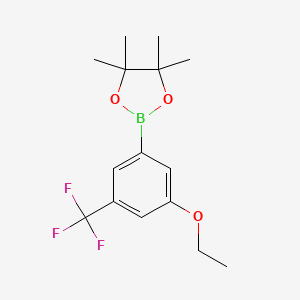

![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
